Commercial Availability and Minimum Purity Specification: A Procurement Baseline
Multiple commercial suppliers list 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine with a specified minimum purity of 95% . This purity specification represents a baseline procurement criterion that distinguishes the compound from uncontrolled or uncharacterized sources. While not a biological differentiation metric, the established 95% minimum purity across multiple vendors provides a verifiable quality benchmark for procurement decisions .
| Evidence Dimension | Commercial minimum purity specification |
|---|---|
| Target Compound Data | Minimum 95% purity |
| Comparator Or Baseline | Unspecified purity (non-certified sources) |
| Quantified Difference | Not applicable |
| Conditions | Vendor-specified analytical purity (HPLC/GC presumed) |
Why This Matters
This purity specification provides a verifiable quality control benchmark for procurement; lower-purity material could confound experimental reproducibility.
